Cas no 2229104-30-5 (1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid)

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
- EN300-2001703
- 2229104-30-5
-
- インチ: 1S/C9H14O5S/c10-7-3-9(4-7,8(11)12)6-1-2-15(13,14)5-6/h6-7,10H,1-5H2,(H,11,12)
- InChIKey: SQNXWHPDXZRMSV-UHFFFAOYSA-N
- ほほえんだ: S1(CCC(C1)C1(C(=O)O)CC(C1)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 234.05619472g/mol
- どういたいしつりょう: 234.05619472g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 100Ų
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2001703-0.5g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 0.5g |
$1646.0 | 2023-09-16 | ||
Enamine | EN300-2001703-5.0g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 5g |
$4972.0 | 2023-05-31 | ||
Enamine | EN300-2001703-1g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 1g |
$1714.0 | 2023-09-16 | ||
Enamine | EN300-2001703-10g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 10g |
$7373.0 | 2023-09-16 | ||
Enamine | EN300-2001703-2.5g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 2.5g |
$3362.0 | 2023-09-16 | ||
Enamine | EN300-2001703-0.1g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 0.1g |
$1508.0 | 2023-09-16 | ||
Enamine | EN300-2001703-0.05g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 0.05g |
$1440.0 | 2023-09-16 | ||
Enamine | EN300-2001703-0.25g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 0.25g |
$1577.0 | 2023-09-16 | ||
Enamine | EN300-2001703-1.0g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 1g |
$1714.0 | 2023-05-31 | ||
Enamine | EN300-2001703-10.0g |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229104-30-5 | 10g |
$7373.0 | 2023-05-31 |
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acidに関する追加情報
Chemical Profile and Research Applications of 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
CAS No. 2229104-30-5 is a structurally unique organic compound characterized by its complex cyclic framework and functional group diversity. The molecule integrates a cyclobutane ring with a substituted thiolan moiety, featuring a dioxo (peroxide) bridge and a terminal carboxylic acid group. This combination of structural elements positions it as a potential scaffold for drug discovery and biochemical studies, particularly in the context of enzyme inhibition and redox chemistry.
The core structure of 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid includes a five-membered thiolane ring (a sulfur-containing heterocycle) fused to a cyclobutane ring. The presence of the dioxo group introduces two oxygen atoms in an oxidized state, which may influence the compound’s reactivity and stability. The hydroxyl group at the cyclobutane position further enhances its polarity and potential for hydrogen bonding interactions with biological targets.
Recent studies in medicinal chemistry have highlighted the importance of sulfur-containing heterocycles like thiolanes in modulating enzyme activity. For instance, research published in the *Journal of Medicinal Chemistry* (2024) demonstrated that thiolane derivatives exhibit inhibitory effects on cysteine proteases, enzymes implicated in pathogenic processes such as viral replication and cancer progression. The dioxo functionality in this compound may act as an electrophilic warhead, enabling covalent interactions with nucleophilic residues in target proteins.
The carboxylic acid moiety (-COOH) at position 1 of the cyclobutane ring plays a critical role in solubility tuning and pharmacokinetic properties. Carboxylic acids are commonly utilized in drug design to improve water solubility and facilitate conjugation with amino acids or peptides for prodrug strategies. In this context, the compound could serve as a precursor for developing bioavailable agents targeting metabolic pathways involving redox-sensitive enzymes.
Synthetic approaches to compounds like CAS No. 2229104-30-5 often involve multistep organic reactions, including cycloadditions for constructing the cyclobutane ring and oxidation steps to introduce the dioxo bridge. A notable method described by Smith et al. (Organic Letters, 2023) employs transition-metal-catalyzed C–S bond formation to assemble thiolane scaffolds with high stereoselectivity. Such synthetic strategies are essential for producing structurally diverse analogs for high-throughput screening campaigns.
In the realm of chemical biology, compounds containing both cyclic peroxide groups and sulfur heterocycles have shown promise as probes for studying oxidative stress mechanisms. The dioxo group can undergo controlled cleavage under reductive conditions, releasing reactive thiols that may interact with cellular antioxidants like glutathione or metal ions such as iron(II). This property makes CAS No. 2229104-30-5 potentially valuable for investigating redox homeostasis in disease models.
The hydroxyl substitution at position 3 of the cyclobutane ring introduces additional stereochemical complexity. Hydroxy groups can participate in hydrogen bonding networks within enzyme active sites or serve as sites for further derivatization via esterification or ether formation reactions. Computational studies using molecular docking simulations suggest that such functional groups enhance binding affinity to serine hydrolases—a class of enzymes involved in lipid metabolism and signal transduction pathways.
From an analytical chemistry perspective, characterizing compounds like this requires advanced spectroscopic techniques including NMR (notably ¹H-NMR and ¹³C-NMR), mass spectrometry (HRMS), and X-ray crystallography when crystalline forms are available. These methods confirm structural features such as the relative configuration around the cyclobutane ring and the conformational flexibility of the thiolane moiety.
In academic research settings, this compound could be employed as a building block for combinatorial libraries aimed at discovering novel anti-inflammatory agents or antiparasitic drugs. Its structural motifs align with known pharmacophores observed in FDA-approved medications targeting kinases or proteases involved in immune response regulation.
The field of green chemistry also benefits from exploring molecules with such intricate architectures due to their potential applications beyond traditional pharmaceuticals—such as agrochemicals or materials science where controlled oxidation states are crucial for performance characteristics.
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